Carbamic acid, (3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)phenyl-, ethyl ester, dihydrochloride
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Overview
Description
Carbamic acid, (3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)phenyl-, ethyl ester, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a hydroxypropyl group, and bis(4-fluorophenyl) substituents. Its ethyl ester form and dihydrochloride salt make it soluble and stable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)phenyl-, ethyl ester, dihydrochloride typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4,4-bis(4-fluorophenyl)butyl chloride with piperazine to form the piperazine intermediate.
Hydroxypropylation: The piperazine intermediate is then reacted with 3-chloro-2-hydroxypropyl phenyl carbamate to introduce the hydroxypropyl group.
Esterification: The resulting compound is esterified with ethanol to form the ethyl ester.
Formation of the Dihydrochloride Salt: Finally, the ethyl ester is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the piperazine ring, converting it to a more saturated form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated piperazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Carbamic acid, (3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)phenyl-, ethyl ester, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring and hydroxypropyl group play crucial roles in binding to receptors or enzymes. The bis(4-fluorophenyl) substituents enhance its affinity and specificity for these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)phenyl-, methyl ester, dihydrochloride
- Carbamic acid, (3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)phenyl-, propyl ester, dihydrochloride
Uniqueness
The ethyl ester form of the compound provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and bioavailability. The dihydrochloride salt form increases its stability and ease of handling compared to other ester forms.
Properties
CAS No. |
143760-31-0 |
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Molecular Formula |
C32H41Cl2F2N3O3 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
ethyl N-[3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-2-hydroxypropyl]-N-phenylcarbamate;dihydrochloride |
InChI |
InChI=1S/C32H39F2N3O3.2ClH/c1-2-40-32(39)37(29-7-4-3-5-8-29)24-30(38)23-36-21-19-35(20-22-36)18-6-9-31(25-10-14-27(33)15-11-25)26-12-16-28(34)17-13-26;;/h3-5,7-8,10-17,30-31,38H,2,6,9,18-24H2,1H3;2*1H |
InChI Key |
RKLBXVVGLJZLSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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